molecular formula C13H19NO6 B289459 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine

Cat. No. B289459
M. Wt: 285.29 g/mol
InChI Key: OXOCXUDGVVWWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine is a synthetic compound that has been widely used in scientific research. It is a derivative of isoleucine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound has been synthesized using various methods, including chemical synthesis and biosynthesis.

Mechanism of Action

The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine is not fully understood. However, it has been shown to interact with various enzymes and proteins, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. The compound has also been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. The compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine is its ability to inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the mechanism of action of these molecules. However, the compound has some limitations. It is relatively unstable and can degrade over time, making it difficult to work with. It is also toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine in scientific research. One direction is the development of more stable analogs of the compound that can be used in experiments. Another direction is the exploration of the therapeutic potential of the compound in the treatment of various diseases. Finally, the compound can be used to study the role of HDACs and kinases in various cellular processes, which can lead to the development of new drugs and therapies.

Synthesis Methods

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine can be synthesized using various methods. One of the most common methods is chemical synthesis, which involves the reaction of isoleucine with formaldehyde and acetic anhydride. The reaction results in the formation of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine. Another method is biosynthesis, which involves the use of microorganisms such as bacteria and fungi to produce the compound.

Scientific Research Applications

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine has been widely used in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. The compound has also been used in drug discovery, as it has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

Molecular Formula

C13H19NO6

Molecular Weight

285.29 g/mol

IUPAC Name

2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-3-methylpentanoic acid

InChI

InChI=1S/C13H19NO6/c1-5-7(2)9(10(15)16)14-6-8-11(17)19-13(3,4)20-12(8)18/h6-7,9,14H,5H2,1-4H3,(H,15,16)

InChI Key

OXOCXUDGVVWWDB-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)O)NC=C1C(=O)OC(OC1=O)(C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC=C1C(=O)OC(OC1=O)(C)C

Origin of Product

United States

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